N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H26N2O5S and its molecular weight is 466.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Enantioselective Reactions
A study by Munck et al. (2017) detailed the catalytic enantioselective aza-Reformatsky reaction involving cyclic dibenzo[b,f][1,4]oxazepines. This reaction yields chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities, using a readily available diaryl prolinol L4 as the chiral ligand. This process showcases the versatility of dibenzo[b,f][1,4]oxazepines in synthesizing chiral compounds, which are crucial in pharmaceutical development for creating enantiomerically pure drugs (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
Asymmetric Alkynylation
Ren, Wang, and Liu (2014) successfully performed asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines by combining chiral phosphoric acid and Ag(I) catalysts. This method facilitates the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, highlighting the compound's potential in constructing complex molecular architectures with high enantioselectivity (Ren, Wang, & Liu, 2014).
Biomass-Involved Synthesis
Zhang et al. (2015) developed an efficient method for assembling novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This synthesis involves the N-arylation reaction between N-arylated 2-aminophenols and halogenated benzoic or phenylacetic acids, demonstrating a green chemistry approach to constructing heterocyclic compounds with potential pharmaceutical applications (Zhang, Zhang, Wen, Wang, Cai, Tianlong, Yan, & Zou, 2015).
Polycyclic System Synthesis
Ukhin et al. (2011) described the synthesis of a new polycyclic system containing the 1,4-benzodiazepine and isoindolinone fragments. This work illustrates the structural diversity achievable with dibenzo[b,f][1,4]oxazepines, contributing to the development of novel compounds with potential therapeutic value (Ukhin, Suponitskii, Shepelenko, Belousova, Orlova, & Borodkin, 2011).
Novel Heterocyclic System Construction
Sapegin et al. (2012) highlighted the facile construction of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines, demonstrating a rare heterocyclic system synthesis via a tandem aromatic nucleophilic substitution. This research underscores the potential of dibenzo[b,f][1,4]oxazepines in developing new heterocyclic compounds with unique properties and applications (Sapegin, Kalinin, Smirnov, Dorogov, & Krasavin, 2012).
Propiedades
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-6-31-24-16(3)12-19(13-17(24)4)33(29,30)26-18-8-10-22-20(14-18)25(28)27(5)21-11-15(2)7-9-23(21)32-22/h7-14,26H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKDQAHNXVWWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.